molecular formula C25H19ClN2O3 B2626701 5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione CAS No. 313499-12-6

5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2626701
CAS No.: 313499-12-6
M. Wt: 430.89
InChI Key: MGOGBZCHBGUDHM-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a barbiturate-derived heterocyclic compound featuring a central diazinane-trione core substituted with a 4-chlorophenyl methylidene group and two 4-methylphenyl groups. Derivatives of this scaffold are often synthesized via Claisen–Schmidt condensations or Michael additions, as seen in analogous compounds .

Properties

IUPAC Name

5-[(4-chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O3/c1-16-3-11-20(12-4-16)27-23(29)22(15-18-7-9-19(26)10-8-18)24(30)28(25(27)31)21-13-5-17(2)6-14-21/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOGBZCHBGUDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-Chlorophenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antiviral, and enzyme inhibitory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C25H19ClN2O3
  • Molecular Weight : 432.88 g/mol
  • CAS Number : 313499-12-6

The structure of the compound includes a diazine core with substituted phenyl groups, which are known to influence biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance:

  • Study Findings : A synthesized derivative similar to the target compound was evaluated against various bacterial strains.
  • Results : The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains tested.
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

This suggests that the presence of the chlorophenyl and methylphenyl groups may enhance antibacterial efficacy.

Antiviral Activity

The antiviral potential of similar compounds has also been explored. For example:

  • Research Overview : Compounds containing the 1,3,4-thiadiazole moiety were synthesized and tested for antiviral activity against the tobacco mosaic virus (TMV).
  • Key Results : Compounds demonstrated inhibition rates around 42% at a concentration of 0.5 mg/mL.
CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin (control)0.554.51

These findings indicate that structural modifications can lead to enhanced antiviral activities.

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds similar to our target can effectively inhibit key enzymes such as acetylcholinesterase (AChE) and urease.

  • Inhibition Studies : The synthesized derivatives showed strong inhibitory effects against these enzymes.
Compound IDIC50 (µM)
Compound A2.14 ± 0.003
Compound B0.63 ± 0.001
Thiourea (control)21.25 ± 0.15

These results suggest that the target compound may possess significant potential as a therapeutic agent by modulating enzyme activity associated with various diseases.

Case Studies

  • Antibacterial Evaluation :
    • A series of chlorophenyl derivatives were synthesized and tested for their antibacterial effects.
    • Results indicated that specific substitutions led to enhanced activity against Gram-positive bacteria.
  • Antiviral Activity Against TMV :
    • A study focused on sulfonamide derivatives containing a thiadiazole ring showed promising antiviral effects.
    • The study highlighted the importance of structural features in enhancing bioactivity.

Comparison with Similar Compounds

Chlorophenyl vs. Ethoxyphenyl Derivatives

  • 1,3-Bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione (CAS 1022065-74-2, C₂₅H₁₈Cl₂N₂O₄): Replacing the 4-methylphenyl groups with 4-chlorophenyl increases molecular weight (481.33 g/mol vs. ~465 g/mol for the target compound) and introduces stronger electron-withdrawing effects.

Methoxy-Substituted Analogues

  • 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione (CAS 1023515-76-5, C₂₇H₂₄N₂O₅):
    • Dimethoxy groups provide electron-donating effects, increasing resonance stabilization and altering UV-Vis absorption profiles.
    • Higher molecular weight (456.49 g/mol) and polar surface area compared to the target compound may improve solubility but reduce blood-brain barrier penetration .

Histone Acetyltransferase (HAT) Inhibition

  • 5-[(4-Hydroxyphenyl)methylidene]-1,3-bis(2-methylpropyl)-1,3-diazinane-2,4,6-trione: Exhibits an IC₅₀ of 8500 nM against p300 HAT, while the dihydroxyphenyl analogue (IC₅₀ = 5400 nM) shows enhanced activity due to additional hydrogen-bonding interactions .

Sedative-Hypnotic Activity

  • Mephobarbital (5-ethyl-1-methyl-5-phenyl derivative) and amobarbital (5-ethyl-5-(3-methylbutyl) derivative): Bulky alkyl chains in these barbiturates enhance GABA receptor binding, a feature absent in the target compound. The chloro and methyl substituents may instead favor interactions with non-CNS targets .

Key Comparative Data Table

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound R₁=4-Cl, R₂/R₃=4-MePh ~465 High lipophilicity, moderate solubility
1,3-Bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene] derivative R₁=4-OEt, R₂/R₃=4-ClPh 481.33 Enhanced electron withdrawal
5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl) derivative R₁=2,4-OMe, R₂/R₃=3-MePh 456.49 Improved polar solubility
5-[(4-Hydroxyphenyl)methylidene]-1,3-bis(2-methylpropyl) derivative R₁=4-OH, R₂/R₃=2-MePr ~420 HAT inhibition (IC₅₀ = 8500 nM)
Mephobarbital R₁=Ph, R₂=Et, R₃=Me 246.3 GABA receptor agonism

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